molecular formula C14H17NO3 B13909033 Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate

Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate

Cat. No.: B13909033
M. Wt: 247.29 g/mol
InChI Key: NZLGCABZTLCNKP-UHFFFAOYSA-N
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Description

Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.

    Biology: Its rigid spirocyclic framework can be used to study protein-ligand interactions and enzyme inhibition.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is unique due to its specific stereochemistry and functional groups. The (3S,5S) configuration provides a distinct three-dimensional shape, which can result in unique binding interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate

InChI

InChI=1S/C14H17NO3/c16-13(17-9-11-4-2-1-3-5-11)15-8-12-6-14(7-12)10-18-14/h1-5,12H,6-10H2,(H,15,16)

InChI Key

NZLGCABZTLCNKP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CO2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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